Pyridazine-3-sulfonyl fluoride
CAS No.: 1934818-58-2
Cat. No.: VC8085969
Molecular Formula: C4H3FN2O2S
Molecular Weight: 162.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934818-58-2 |
|---|---|
| Molecular Formula | C4H3FN2O2S |
| Molecular Weight | 162.14 g/mol |
| IUPAC Name | pyridazine-3-sulfonyl fluoride |
| Standard InChI | InChI=1S/C4H3FN2O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H |
| Standard InChI Key | RPMVNJIDKSTXAO-UHFFFAOYSA-N |
| SMILES | C1=CC(=NN=C1)S(=O)(=O)F |
| Canonical SMILES | C1=CC(=NN=C1)S(=O)(=O)F |
Introduction
Chemical Structure and Physicochemical Properties
Pyridazine-3-sulfonyl fluoride belongs to the class of six-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions (1,2-diazines). The sulfonyl fluoride group introduces significant polarity and electrophilicity, enabling nucleophilic substitution reactions at the sulfur center. Key physicochemical properties include:
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Electron-withdrawing effects: The sulfonyl fluoride group reduces electron density on the pyridazine ring, enhancing reactivity toward nucleophiles.
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Stability: Unlike sulfonyl chlorides, sulfonyl fluorides exhibit greater hydrolytic stability, making them suitable for aqueous reaction conditions.
The compound’s planar structure facilitates π-π stacking interactions, which are critical in biological systems for binding aromatic residues in proteins or nucleic acids.
| Compound | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine-3-sulfonyl chloride | PCl₅, monochlorobenzene | 120 | 37.2 |
| Benzene sulfonyl fluoride | ClSO₃H, KF | 80 | 65 |
| Pyridazine-3-sulfonyl fluoride | Not reported | Not reported | N/A |
Applications in Medicinal Chemistry
Sulfonyl fluorides are increasingly utilized in chemical biology due to their ability to form covalent bonds with nucleophilic residues (e.g., serine, threonine) in enzymes. Pyridazine-3-sulfonyl fluoride’s applications include:
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RNA Modification: The compound selectively sulfonylates RNA 2′-hydroxyl groups, altering RNA stability and function. This modification is pivotal for developing RNA-targeted therapeutics.
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Protease Inhibition: By covalently binding to catalytic sites, it inhibits serine proteases involved in diseases like cancer and viral infections.
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Fluorophore Synthesis: Derivatives of pyridazine-3-sulfonyl fluoride serve as precursors for fluorophores used in fluorescence sensing, enabling real-time monitoring of biological processes.
Comparative Analysis with Related Compounds
Pyridazine-3-sulfonyl fluoride’s uniqueness emerges when contrasted with structurally similar sulfonyl fluorides:
Table 2: Structural and Functional Comparison of Sulfonyl Fluorides
The pyridazine ring’s dual nitrogen atoms confer distinct electronic properties compared to pyridine, enhancing interactions with biomolecules. Additionally, the trifluoromethyl derivative (CAS 2011091-72-6) exhibits increased lipophilicity, broadening its utility in hydrophobic environments .
Recent Advances and Future Directions
Recent innovations in sulfonyl fluoride chemistry emphasize sustainable synthesis and novel applications:
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Electrochemical Synthesis: A method employing electrochemical oxidative coupling of thiols and KF achieves sulfonyl fluorides in 5 minutes, offering a green alternative to traditional routes.
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Targeted Drug Delivery: Functionalizing pyridazine-3-sulfonyl fluoride with targeting moieties (e.g., antibodies) enhances site-specific activity in cancer therapy.
Future research should prioritize:
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Optimizing synthetic yields for pyridazine-3-sulfonyl fluoride.
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Exploring its role in covalent inhibitor design for undruggable targets.
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Developing analytical methods to track sulfonylation in live cells.
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